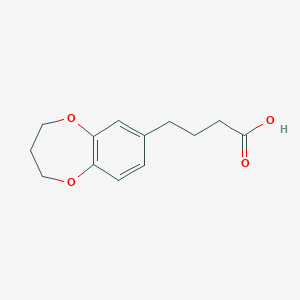

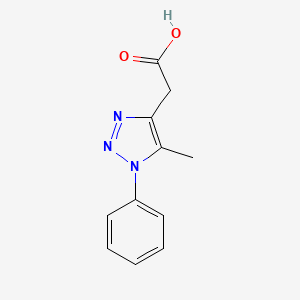

![molecular formula C12H8ClN3O B3374257 7-Chloro-2-(o-tolyl)oxazolo[5,4-d]pyrimidine CAS No. 1018053-24-1](/img/structure/B3374257.png)

7-Chloro-2-(o-tolyl)oxazolo[5,4-d]pyrimidine

Descripción general

Descripción

7-Chloro-2-(o-tolyl)oxazolo[5,4-d]pyrimidine is a derivative of pyrimidine, a class of aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are part of living organisms and play a vital role in various biological procedures as well as in cancer pathogenesis . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

A series of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives were synthesized and functionalized in a study . The compounds were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

Pyrimidine belongs to an electron-rich nitrogen-containing heterocycle. Synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives which include analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen and substitutions at carbon at 2, 4, 5, and 6 positions .Chemical Reactions Analysis

The chemical reactions of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Aplicaciones Científicas De Investigación

Anticancer Agents

Oxazolo[5,4-d]pyrimidines, including the 7-chloro-2-(o-tolyl) variant, have shown potential as anticancer agents . They have been designed, synthesized, and evaluated in vitro for their cytotoxic activity against various human cancer cell lines . These include lung carcinoma (A549), breast adenocarcinoma (MCF7), metastatic colon adenocarcinoma (LoVo), and primary colon adenocarcinoma (HT29) .

Inhibitors of Anti-apoptotic Proteins

These compounds have also demonstrated immunosuppressive and antiviral activity through the inhibition of various anti-apoptotic proteins . This makes them valuable in the development of treatments for diseases where these proteins play a significant role.

Kinase Inhibitors

The oxazolo[5,4-d]pyrimidine scaffold is often used as a structural element of a wide range of compounds active against diverse molecular targets . This includes potent kinase inhibitors , which are crucial in the regulation of cellular activities.

Inhibitors of VEGFR-2

Compounds with this structure have been found to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . This receptor plays a key role in angiogenesis, the formation of new blood vessels, which is a critical process in the growth and spread of cancer cells.

Inhibitors of EDG-1

These compounds have also been found to inhibit EDG-1 , a protein involved in cell signaling and regulation of cellular processes. This could have implications in the treatment of diseases where EDG-1 is overexpressed or mutated.

Inhibitors of ACC2

Oxazolo[5,4-d]pyrimidines have been found to inhibit Acetyl-CoA Carboxylase 2 (ACC2) , an enzyme involved in fatty acid metabolism. This could have potential applications in the treatment of metabolic disorders.

Mecanismo De Acción

Target of Action

The primary target of 7-Chloro-2-(o-tolyl)oxazolo[5,4-d]pyrimidine is the human vascular endothelial growth factor receptor-2 (VEGFR-2) . VEGFR-2 plays a crucial role in mediating the response to VEGF, which is a key factor in angiogenesis, the formation of blood vessels from pre-existing vasculature. This makes VEGFR-2 an important target in cancer therapy .

Mode of Action

7-Chloro-2-(o-tolyl)oxazolo[5,4-d]pyrimidine interacts with VEGFR-2 by inhibiting its activity . This compound is structurally similar to nucleic purine bases and is characterized by the presence of a pharmacologically favorable isoxazole substituent at position 2 and aliphatic amino chains at position 7 of the condensed heterocyclic system . The inhibition of VEGFR-2 disrupts the signal transduction pathways that promote angiogenesis .

Biochemical Pathways

By inhibiting VEGFR-2, 7-Chloro-2-(o-tolyl)oxazolo[5,4-d]pyrimidine disrupts the VEGF signaling pathway, which is crucial for angiogenesis . This disruption can lead to the inhibition of tumor growth, as the formation of new blood vessels is prevented, thereby cutting off the supply of nutrients to the tumor .

Pharmacokinetics

The ADME (Administration, Distribution, Metabolism, and Excretion) properties of 7-Chloro-2-(o-tolyl)oxazolo[5,4-d]pyrimidine were predicted to assess its druglikeness . .

Result of Action

The inhibition of VEGFR-2 by 7-Chloro-2-(o-tolyl)oxazolo[5,4-d]pyrimidine leads to the disruption of the VEGF signaling pathway, resulting in the inhibition of angiogenesis . This can lead to the inhibition of tumor growth .

Direcciones Futuras

The future directions in the research of pyrimidines involve the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Propiedades

IUPAC Name |

7-chloro-2-(2-methylphenyl)-[1,3]oxazolo[5,4-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3O/c1-7-4-2-3-5-8(7)11-16-9-10(13)14-6-15-12(9)17-11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZDSXNEVPKMST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=C(O2)N=CN=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301224072 | |

| Record name | 7-Chloro-2-(2-methylphenyl)oxazolo[5,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301224072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-2-(o-tolyl)oxazolo[5,4-d]pyrimidine | |

CAS RN |

1018053-24-1 | |

| Record name | 7-Chloro-2-(2-methylphenyl)oxazolo[5,4-d]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1018053-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-2-(2-methylphenyl)oxazolo[5,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301224072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

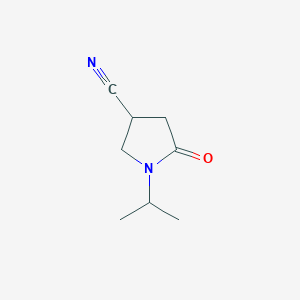

![[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B3374175.png)

![[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B3374181.png)

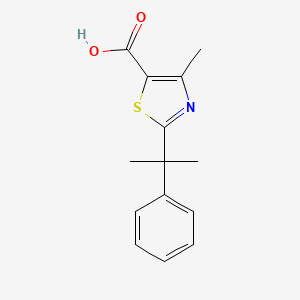

![5-[(Carboxymethyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B3374201.png)

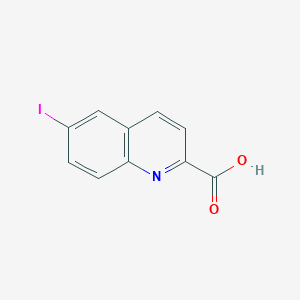

![1-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B3374209.png)

![5-cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3374214.png)

![Benzene, 1-bromo-2-[(2-methyl-2-propen-1-yl)oxy]-](/img/structure/B3374227.png)

![3-(4-(Difluoromethyl)-3-methyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid](/img/structure/B3374237.png)

![3-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3374254.png)